molecular formula C16H24N2O3 B4620820 N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide

N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide

Cat. No.: B4620820
M. Wt: 292.37 g/mol
InChI Key: FQBVSUYCZSJAQT-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.17869263 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions The molecular structure and intermolecular interactions of related compounds to N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide have been explored through various methods, including X-ray diffraction and DFT calculations. These studies reveal insights into the effect of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing their importance for the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antibacterial Applications Research on derivatives of 3-methoxybenzamide has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. These findings underscore the potential of structural analogues of this compound in creating effective antibacterial agents with optimized drug-like characteristics (Haydon et al., 2010).

Metabolic Profiling The metabolic profile of related compounds, specifically N-2-methoxybenzylated compounds (NBOMes), has been investigated through in vivo and in vitro studies. These studies help in understanding the major metabolic pathways, such as mono- and bis-O-demethylation and hydroxylation, which are crucial for the metabolism of novel substances. This research provides a foundation for studying the metabolism of this compound and related compounds (Šuláková et al., 2021).

Synthesis and Chemical Transformations Studies on the synthesis and chemical transformations of related benzamide derivatives highlight methodologies for generating acyclic N-acylimines and directed C-H olefination. These insights are significant for the synthesis and functionalization of this compound, offering pathways to explore its potential in various chemical and pharmaceutical applications (Chao & Weinreb, 2000; Rakshit et al., 2011).

Gastrointestinal Prokinetic Activity Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally modified from metoclopramide, shows balanced gastrointestinal prokinetic and antiemetic activities. This suggests that analogues of this compound may serve as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Properties

IUPAC Name

3-methoxy-N-[3-(2-methylbutan-2-ylamino)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-16(2,3)18-14(19)9-10-17-15(20)12-7-6-8-13(11-12)21-4/h6-8,11H,5,9-10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBVSUYCZSJAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.